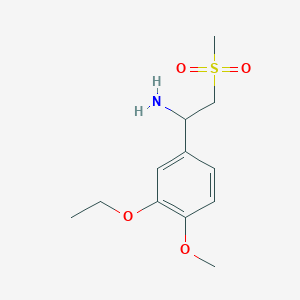
1-(3-乙氧基-4-甲氧基苯基)-2-(甲磺酰基)乙胺
描述
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, commonly referred to as EMME, is an organic compound that is widely used in a variety of scientific studies. It is a member of the family of compounds known as sulfonamides and has a variety of applications in the fields of biochemistry and physiology.
科学研究应用
阿普米司特合成
该化合物是阿普米司特的合成前体,阿普米司特是一种用于抑制牛皮癣治疗中多种炎症标志物的药物。合成过程涉及用 N-乙酰-L-亮氨酸和 3-N-乙酰氨基邻苯二甲酸酐处理该化合物,为进一步的工业生产提供了理论基础 (Shan, Weizheng, & Bai-nian, 2015)。
生物活性化合物开发
该化合物作为生物活性化合物合成的关键中间体,例如 2-氮杂环丁酮支架和双异吲哚啉衍生物。这些化合物具有潜在的生物学和药理学应用,为药物开发提供了新途径 (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019)。
化学酶促合成
酶促方法,包括使用酮还原酶和脂肪酶,已在该化合物的化学酶促合成中得到评估。这种方法对于生产具有高对映体过量的拆向醇至关重要,这对于阿普米司特和其他药物产品的合成至关重要 (Vega 等人,2021 年)。
抗菌应用
该化合物的衍生物已显示出作为抗菌剂的潜力,尤其针对大肠杆菌等菌株。这些衍生物的合成涉及与各种烷基/芳基卤化物的反应,表明该化合物在开发新的抗菌剂方面的多功能性 (Abbasi 等人,2019 年)。
多官能取代化合物合成
该化合物还参与合成含有砜基团的多官能取代吡啶-2-(1H)-硫酮。由于其独特的结构特性,这些化合物在各种化学应用中具有显着潜力 (Abu-Shanab, 2006)。
构象分析
该化合物用于与 β-羟基砜及其衍生物的构象分析相关的研究。这些研究提供了对这类化合物的分子动力学和相互作用的见解,这对于了解它们在不同化学环境中的行为和在药物中的潜在应用至关重要 (Alvarez-Ibarra 等人,1996 年)。
抗阿米巴活性
涉及源自该化合物的带有 N-取代乙胺尾部的查耳酮的研究表明具有显着的抗阿米巴活性。这些发现表明其在开发针对溶组织阿米巴感染的治疗方法中的潜在用途 (Zaidi 等人,2015 年)。
DFT 计算和分子对接
使用源自该化合物的席夫碱进行了 DFT 计算和分子对接研究。这些研究对于了解该化合物在分子水平上的相互作用非常重要,为其在抗菌和抗糖尿病治疗中的应用提供了基础,甚至作为潜在的 Covid-19 抑制剂 (G 等人,2023 年)。
神经化学药理学
该化合物已在精神活性 N-苄基苯乙胺的背景下进行研究,突出了其在了解这些化合物在各种受体上的作用机制中的作用。这项研究提供了对精神活性物质药理学及其潜在治疗应用的见解 (Eshleman 等人,2018 年)。
属性
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUJVINGXQGNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | |
CAS RN |
253168-94-4 | |
| Record name | 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the stereochemistry of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine in the synthesis of Apremilast?
A1: The research highlights the importance of obtaining the S enantiomer of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine [(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine] for Apremilast synthesis []. This suggests that the biological activity of Apremilast, which targets phosphodiesterase 4 (PDE-4) [], is stereospecific. Utilizing the correct enantiomer likely leads to more effective binding and inhibition of PDE-4.
Q2: How does the enzymatic synthesis method described in the research impact the production of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine?
A2: The research describes a novel approach to synthesizing (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine using a multi-enzyme cascade []. This method utilizes a combination of (S)-selective amine transaminases (ATAs), L-amino acid oxidase, and catalase. By co-immobilizing these enzymes, researchers achieved a significant reduction in the required co-substrate amount and facilitated the production of the desired (R)-enantiomer of the precursor molecule []. This enzymatic approach offers several advantages over traditional chemical synthesis methods, including higher selectivity, reduced waste generation, and milder reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

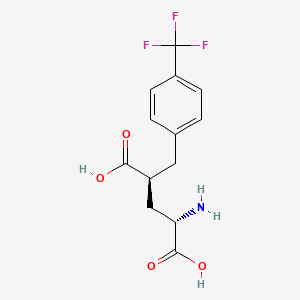


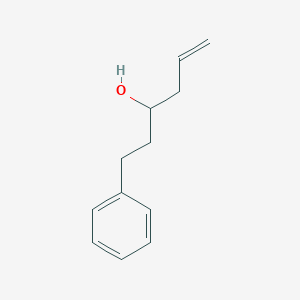



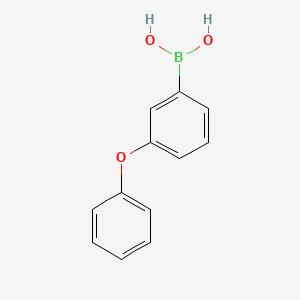
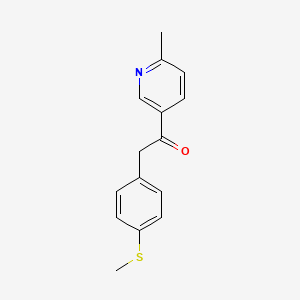

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)

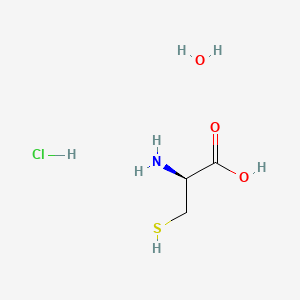
![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)